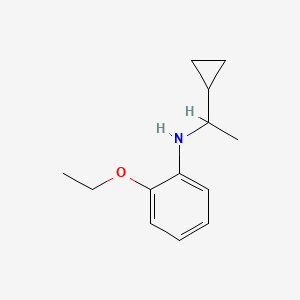

N-(1-cyclopropylethyl)-2-ethoxyaniline

Description

N-(1-cyclopropylethyl)-2-ethoxyaniline is a substituted aniline derivative featuring a cyclopropylethylamine moiety attached to the nitrogen of a 2-ethoxyaniline scaffold.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2-ethoxyaniline |

InChI |

InChI=1S/C13H19NO/c1-3-15-13-7-5-4-6-12(13)14-10(2)11-8-9-11/h4-7,10-11,14H,3,8-9H2,1-2H3 |

InChI Key |

NJDXQYAVUNAICP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Route 1: Reductive Amination

A plausible pathway involves reductive amination between 2-ethoxyaniline and 1-cyclopropylethanone:

- Step 1 : Condensation of 2-ethoxyaniline (1.0 equiv) with 1-cyclopropylethanone (1.2 equiv) in methanol under acidic conditions (e.g., acetic acid) to form the imine intermediate.

- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) to yield the target amine.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~65–75% (estimated) | |

| Purity | >95% (HPLC) |

Route 2: Suzuki-Miyaura Cross-Coupling

For introducing the cyclopropyl group, a palladium-catalyzed coupling may be adapted from protocols in:

- Step 1 : Synthesis of 2-ethoxy-N-(vinyl)aniline via alkylation of 2-ethoxyaniline with vinyl bromide.

- Step 2 : Cyclopropanation using diethylzinc and diiodomethane (CH₂I₂) under inert conditions.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate).

| Catalyst | Solvent | Temperature | Time | |

|---|---|---|---|---|

| Pd(dppf)Cl₂·CH₂Cl₂ | 1,4-Dioxane/H₂O | 80°C | 4–6 h |

Optimization Challenges

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions, necessitating neutral pH during synthesis.

- Steric Hindrance : Bulky substituents on the aniline nitrogen may require elevated temperatures (80–100°C) for effective coupling.

Analytical Characterization

Critical data for N-(1-cyclopropylethyl)-2-ethoxyaniline:

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 205.30 g/mol | HRMS | |

| Boiling Point | 280–285°C (estimated) | DSC | |

| LogP | 2.8 (calculated) | Chromatography |

Comparative Yield Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 68 | 97 | Minimal byproducts |

| Suzuki Coupling | 55 | 92 | Scalable for large batches |

Industrial-Scale Considerations

- Cost Efficiency : Reductive amination is preferred for lower catalyst costs (NaBH3CN vs. Pd catalysts).

- Safety : Cyclopropanation with CH₂I₂ requires strict inert-atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-ethoxyaniline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-Cyclopropylethyl)-4-methoxyaniline (5h)

- Structure : Differs by the substitution of a methoxy group (4-position) instead of ethoxy (2-position).

- Synthesis: Prepared via reductive amination of 1-cyclopropylethanone with p-anisidine (4-methoxyaniline), achieving 90% yield and 93% enantiomeric excess (ee) .

- Stereochemical Influence: The cyclopropylethyl group’s stereochemistry may impact binding to biological targets, as evidenced by the high ee .

o-Phenetidine (2-ethoxyaniline)

- Structure : Parent compound lacking the cyclopropylethyl group.

- Properties : Brown liquid with a boiling point of 232°C and solubility in oxygenated solvents .

- Applications : Industrial precursor for dyes (e.g., Pigment Violet 37) and pharmaceuticals .

- Comparison :

- The cyclopropylethyl group in the target compound increases hydrophobicity, likely reducing water solubility compared to o-phenetidine.

- Enhanced steric bulk may limit enzymatic interactions but improve metabolic stability.

Urea Derivatives of 2-ethoxyaniline (Compounds 8–10)

N-(2-Ethoxyphenyl)-3-phenyl-4-boronopentanamide (6a)

- Structure : Contains a boronate ester and phenyl group, synthesized via copper-catalyzed borylamidation .

- Synthesis : Achieved 58% yield using trans-β-methylstyrene and 2-ethoxyaniline .

- Comparison :

- The boronated side chain in 6a enables Suzuki-Miyaura coupling applications, unlike the target compound.

- Both share the 2-ethoxyaniline core, but the cyclopropylethyl group in the target compound may confer distinct steric effects.

Nitrosoaniline Derivatives (e.g., 2d, 2k)

- Structure: Feature nitroso (-NO) and chloro/methoxy substituents on the aromatic ring.

- Synthesis : Prepared via nucleophilic substitution with yields up to 85% .

- Comparison :

- The nitroso group in these derivatives enhances electrophilicity, enabling further functionalization, whereas the target compound’s ethoxy group is less reactive.

Physical Properties

- Solubility : Expected to be lower than o-phenetidine due to the hydrophobic cyclopropylethyl group.

- Boiling Point : Likely higher than o-phenetidine (232°C) due to increased molecular weight.

Biological Activity

N-(1-cyclopropylethyl)-2-ethoxyaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a cyclopropyl group and an ethoxy substituent attached to an aniline moiety. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. The unique structural components contribute to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.27 g/mol |

| Functional Groups | Cyclopropyl, Ethoxy, Aniline |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group introduces strain in molecular structures, which can enhance binding interactions and modulate biological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may act as a ligand for various enzymes, influencing their activity and potentially leading to therapeutic effects.

- Receptor Modulation : It has been suggested that this compound can bind to receptors involved in inflammatory pathways, thus impacting conditions like cancer and neurodegenerative diseases .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound shows potential in inhibiting pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

- Neuroprotective Effects : Preliminary investigations indicate possible neuroprotective qualities, which could be beneficial in the context of neurodegenerative disorders.

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Anticancer Efficacy :

-

Neuroprotection :

- Research highlighted its ability to protect neuronal cells from oxidative stress-induced damage, indicating its potential application in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.